2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-cyanopyridine with carbon disulfide and methyl iodide, followed by cyclization with formamide. This method provides a straightforward approach to obtaining the desired compound with good yields .
In an industrial setting, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts have been shown to be effective in promoting the synthesis of pyrido[2,3-d]pyrimidine derivatives under mild conditions, resulting in high yields and reduced reaction times .
Chemical Reactions Analysis
2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
For example, the oxidation of this compound with hydrogen peroxide can yield the corresponding sulfoxide or sulfone derivatives. Reduction with sodium borohydride can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives. Substitution reactions with halogenating agents can introduce halogen atoms into the pyrimidine ring, leading to the formation of halogenated derivatives .
Scientific Research Applications
In medicinal chemistry, this compound has shown promise as a protein kinase inhibitor, making it a potential candidate for cancer treatment . Its ability to inhibit specific protein kinases involved in cell growth and proliferation makes it a valuable tool for studying cancer biology and developing targeted therapies .
In addition to its anticancer properties, 2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile has also been investigated for its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile involves the inhibition of specific protein kinases. These enzymes play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival .
The molecular targets of this compound include kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Inhibition of these receptors can lead to the suppression of tumor growth and angiogenesis, making this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
2-(Methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds . These compounds share a similar heterocyclic structure but differ in their substituents and biological activities.
For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as anti-inflammatory agents, while quinazoline derivatives are known for their anticancer properties . Furo[2,3-d]pyrimidine compounds, on the other hand, have shown promise as antiviral agents . The unique combination of a methylthio group and a carbonitrile group in this compound contributes to its distinct biological activities and makes it a valuable compound for further research .
Properties
IUPAC Name |
2-methylsulfanyl-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c1-15-9-11-4-6-2-5(3-10)8(14)12-7(6)13-9/h2,4H,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHWECJZDGWDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)NC2=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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